8-Aminoquinolin-7-ol
CAS No.: 331442-95-6
Cat. No.: VC2796833
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331442-95-6 |
|---|---|
| Molecular Formula | C9H8N2O |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 8-aminoquinolin-7-ol |
| Standard InChI | InChI=1S/C9H8N2O/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H,10H2 |
| Standard InChI Key | XSDGGSJNCLLCNW-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C(C=C2)O)N)N=C1 |
| Canonical SMILES | C1=CC2=C(C(=C(C=C2)O)N)N=C1 |
Introduction
Synthesis and Derivatives
Synthetic routes for 8-aminoquinoline derivatives often involve:
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Pomeranz–Fritsch reaction: For constructing the quinoline core.
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Functionalization: Introducing substituents via electrophilic substitution or coupling reactions (e.g., CuAAC for glycoconjugates) .
For example, 8-aminoquinoline-uracil copper complexes are synthesized by reacting 8-aminoquinoline with uracil derivatives under controlled conditions, yielding compounds with enhanced neuroprotective and anticancer activities .
Biological Activities and Applications
Antimicrobial Properties
8-Aminoquinoline derivatives exhibit broad-spectrum antimicrobial effects:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | Significant antifungal activity |
Mechanistically, these compounds disrupt microbial cell membranes and inhibit enzymes like FtsZ in bacterial division .
Neuroprotective Effects
8-Aminoqinoline-metal complexes (e.g., Cu, Zn) mitigate oxidative stress in neurodegenerative models:
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SH-SY5Y neuroblastoma cells: Restore mitochondrial membrane potential (MMP) and reduce ROS by 30% .
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SIRT1/FOXO3a pathway activation: Upregulates antioxidant defenses .
Research Findings and Innovations
Metal Complexes in Photodynamic Therapy
Zinc complexes of 8-aminoquinoline derivatives demonstrate:
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Antifungal photodynamic activity: Effective against C. albicans via reactive oxygen species (ROS) generation .
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Crystal engineering: Supramolecular interactions (e.g., N–H···N hydrogen bonds) enhance stability .
Hybrid Molecules for Alzheimer’s Disease
8-Aminoquinoline-melatonin hybrids exhibit:
Comparative Analysis of Analogous Compounds
Challenges and Future Directions
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